molecular formula C21H30O4 B034252 Triptonoterpenol CAS No. 110187-23-0

Triptonoterpenol

Cat. No. B034252
CAS RN: 110187-23-0
M. Wt: 346.5 g/mol
InChI Key: XGRBHDJWRPUKMD-DQLDELGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptonoterpenol is a type of terpenoid compound that is found in various plants. It is known for its unique chemical structure and has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Isolation and Structural Analysis : Triptonoterpenol was isolated from Tripterygium wilfordii and its structure was elucidated through spectroscopic analysis and X-ray diffraction methods (Deng et al., 1987).

  • Crystal Structure Elucidation : The crystal structure of triptonoterpenol was determined using X-ray intensity data, contributing to the understanding of its chemical properties (Wu Jian et al., 1987).

  • Presence in Traditional Medicine : Triptonoterpenol was identified as one of the terpenoids present in Tripterygium wilfordii, which has been used in traditional medicine. This highlights its significance in herbal treatments (Su et al., 2014).

  • Anticancer Potential : A study on Celastrus orbiculatus Thunb, which contains triptonoterpenol, indicated its potential in inhibiting the growth and metastasis of gastric cancer cells, demonstrating its potential therapeutic application in cancer treatment (Wang et al., 2022).

properties

CAS RN

110187-23-0

Product Name

Triptonoterpenol

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

InChI

InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m0/s1

InChI Key

XGRBHDJWRPUKMD-DQLDELGASA-N

Isomeric SMILES

CC(C)C1=CC(=C2C(=C1OC)CC[C@H]3[C@]2(CCC(=O)[C@@]3(C)CO)C)O

SMILES

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O

Canonical SMILES

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O

synonyms

triptonoterpenol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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